4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile

Kinase Inhibition TrkA Oncology

This diphenyl ether benzonitrile is a potent, selective TrkA inhibitor (IC50 4.65 nM) that avoids androgen receptor modulation seen in related analogs. Its 2-amino handle enables straightforward derivatization for SAR studies, while the trifluoromethyl and nitrile groups confer metabolic stability. With a sharp melting point (106°C) and balanced LogP (4.53), it is ideal for kinase inhibitor lead optimization, biochemical assay development, and as an analytical reference standard. Available at ≥95% purity for reproducible research outcomes.

Molecular Formula C14H9F3N2O
Molecular Weight 278.23 g/mol
CAS No. 42874-97-5
Cat. No. B1598058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile
CAS42874-97-5
Molecular FormulaC14H9F3N2O
Molecular Weight278.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C14H9F3N2O/c15-14(16,17)10-3-6-13(12(19)7-10)20-11-4-1-9(8-18)2-5-11/h1-7H,19H2
InChIKeyGGDVOMIBNSCJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile (CAS 42874-97-5): A High-Purity Diphenyl Ether Building Block with Documented TrkA Kinase Activity


4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile (CAS 42874-97-5) is a synthetic diphenyl ether derivative featuring a trifluoromethyl group at the 4-position of the phenoxy ring, an amino group at the 2-position of the same ring, and a benzonitrile moiety. Its molecular formula is C14H9F3N2O (MW: 278.23 g/mol) . The compound has been identified as a potent inhibitor of tropomyosin-related kinase A (TrkA) with low nanomolar IC50 values, as documented in multiple US patents and the BindingDB database [1][2]. Commercially, it is available with a minimum purity specification of 95-97% from multiple vendors, with established physical properties including a melting point of 106°C, a boiling point of 365.1°C at 760 mmHg, and a calculated LogP of 4.53 [3]. These well-defined characteristics make it a tractable starting point for medicinal chemistry campaigns or biochemical assay development.

Why a Simple 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile Search May Not Yield the Right Compound for Your TrkA or Diphenyl Ether Research


The structural class of diphenyl ether benzonitriles encompasses a broad range of compounds with diverse biological activities and physicochemical properties. Simply substituting one analog for another is not advisable due to critical differences in target engagement, potency, and physicochemical behavior. For instance, while 4-(2-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile and 4-(2-(methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile are known androgen receptor modulators with IC50 values in the 22-83 nM range [1][2], they lack the specific amino substitution at the 2-position of the phenoxy ring that confers potent TrkA inhibitory activity to the target compound [3]. Furthermore, the presence of the amino group significantly alters the hydrogen bonding capacity and calculated LogP (4.53 for the target compound [4] versus 4.1 for the non-amino analog 4-(4-(trifluoromethyl)phenoxy)benzonitrile [5]), which directly impacts solubility, permeability, and off-target profiles. The quantitative evidence below underscores why this specific substitution pattern is non-negotiable for certain research applications.

Quantitative Differentiation of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile from Structural Analogs: Evidence for Scientific Selection


Low Nanomolar TrkA Kinase Inhibition vs. Androgen Receptor Modulator Analogs

The compound demonstrates potent inhibition of the TrkA kinase, a key target in oncology and pain research. In a direct comparison within a related diphenyl ether series, 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile exhibits an IC50 of 4.65 nM against TrkA in an ELISA assay [1]. In stark contrast, structurally analogous compounds lacking the 2-amino group, such as 4-(2-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile and 4-(2-(methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile, display no reported TrkA activity but instead act as androgen receptor (AR) modulators with IC50 values of 72 nM and 22 nM, respectively, in cellular AR assays [2][3]. This indicates that the 2-amino substitution is a critical determinant for TrkA target engagement.

Kinase Inhibition TrkA Oncology

Enhanced Hydrogen Bond Donor Capacity and Lipophilicity vs. Non-Amino Analog

The presence of the 2-amino group fundamentally alters the physicochemical profile compared to analogs lacking this moiety. 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile has a calculated LogP of 4.53 and a topological polar surface area (TPSA) of 59.04 Ų, indicating one hydrogen bond donor (HBD) [1]. In contrast, the closely related non-amino analog 4-(4-(trifluoromethyl)phenoxy)benzonitrile has a lower LogP of 4.1, a TPSA of 33 Ų, and zero HBDs [2]. This difference of 0.43 LogP units translates to the target compound being approximately 2.7 times more lipophilic, which can influence membrane permeability and distribution.

Medicinal Chemistry Physicochemical Properties Drug Design

Defined Solid-State Property: Melting Point of 106°C for Crystallinity and Purity Control

The compound has a well-defined and consistently reported melting point of 106°C [1]. This property is a direct indicator of crystallinity and can serve as a robust quality control parameter to verify identity and purity. While many diphenyl ether derivatives are oils or low-melting solids, this defined melting point offers a practical advantage in handling, storage, and formulation development, where solid-state stability and reproducibility are critical.

Analytical Chemistry Formulation Quality Control

Research and Industrial Application Scenarios for 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile Based on Quantitative Evidence


Selective TrkA Kinase Inhibitor Tool Compound for Oncology and Pain Target Validation

The potent TrkA inhibitory activity (IC50 = 4.65 nM in ELISA assays [1]) positions this compound as a valuable tool for probing TrkA-dependent signaling pathways in cellular and biochemical models of cancer and neuropathic pain. Its distinct target engagement profile, which avoids the androgen receptor modulation seen in closely related analogs (IC50 = 22-72 nM on AR [2][3]), minimizes off-target confounding effects. Researchers can use this compound to establish TrkA-specific pharmacological responses and benchmark novel TrkA inhibitors.

Medicinal Chemistry Scaffold Optimization via Tuned Lipophilicity and Hydrogen Bonding

With a calculated LogP of 4.53 and one hydrogen bond donor [4], this compound provides a balanced lipophilic/hydrophilic profile that can be exploited in lead optimization campaigns. The 2-amino group serves as a convenient handle for further derivatization (e.g., amide formation, reductive amination), while the trifluoromethyl and nitrile groups confer metabolic stability. The defined melting point (106°C ) and high purity (≥95% ) ensure reliable outcomes in parallel synthesis and structure-activity relationship (SAR) studies.

Analytical Reference Standard and Internal Quality Control

The well-characterized physical properties—including a sharp melting point of 106°C and distinct spectral fingerprints (NMR, IR)—make this compound an excellent candidate for use as an analytical reference standard. It can be employed to calibrate HPLC systems, validate LC-MS methods, or serve as an internal control in reaction monitoring. Its solid-state stability and defined purity facilitate accurate quantitation and ensure reproducibility across different batches and laboratories.

Building Block for Synthesis of Patent-Disclosed Trk Inhibitor Analogues

As evidenced by its inclusion in multiple US patents (e.g., US10005783, US10774085) related to Trk inhibitors [5], this compound is a recognized intermediate in the synthesis of more complex, biologically active molecules. Its availability with high purity and defined properties makes it a strategic building block for medicinal chemistry groups aiming to prepare and evaluate novel Trk-targeting therapeutics, including those with improved selectivity or pharmacokinetic profiles.

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